1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzodiazol-2-yl group linked via a 3-(2-methoxyphenoxy)propyl chain and a 2,4-dimethylphenyl moiety. The benzodiazol-2-yl group may enhance binding affinity to biological targets through π-π stacking, while the 2-methoxyphenoxy substituent could influence solubility and metabolic stability .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-13-14-24(21(2)17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-25(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNGWQXUDBWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound primarily targets ion channels and enzymes involved in cellular signaling pathways.
Pathways Involved: It modulates the activity of sodium and potassium channels, which play a crucial role in maintaining cellular homeostasis and function.
Comparison with Similar Compounds
Pharmacological Activity
Key Findings :
- Piperazine-substituted pyrrolidin-2-one derivatives exhibit high α1-/α2-AR affinity, with chloro-substituents enhancing receptor selectivity .
- Hydroxy and bulky aryl groups (e.g., 4-propyl-phenyl) correlate with prolonged hypotensive effects, likely due to improved metabolic stability .
- The absence of a piperazine group in the target compound suggests divergent pharmacological targets, possibly favoring benzodiazol-mediated mechanisms .
Structural and Physicochemical Properties
Key Findings :
Biological Activity
1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzodiazole ring and a pyrrolidinone moiety, making it a subject of interest for various biological applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Characteristics
The compound features:
- A benzodiazole ring that contributes to its biological activity.
- A pyrrolidinone moiety that enhances its pharmacological properties.
- Multiple aromatic groups which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 469.58 g/mol |
| Melting Point | Not specified in literature |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
Molecular Targets
- Ion Channels : The compound modulates the activity of sodium and potassium channels, which are crucial for maintaining cellular homeostasis.
- Enzymes : It interacts with various enzymes involved in cellular signaling pathways.
Pathways Involved
The compound influences several key signaling pathways that regulate cellular functions, including:
- Calcium signaling pathways : Important for muscle contraction and neurotransmitter release.
- Signal transduction pathways : Affecting cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that this compound may have applications in treating various diseases due to its ability to modulate ion channels and enzyme activity. Some potential therapeutic areas include:
- Cardiovascular Diseases : Its effects on ion channels suggest a role in managing conditions like arrhythmias.
- Cancer Research : Investigated for its ability to inhibit tumor growth through modulation of cellular pathways.
Case Studies
- Cardiac Function Studies : In animal models, the compound has shown promise in improving myocardial function by modulating late sodium current during cardiac stress conditions.
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Recent Investigations
Recent studies have focused on the pharmacological effects and mechanisms of action of this compound:
- A study published in Frontiers in Physiology explored its effects on cardiac myocytes under hypoxic conditions, revealing its potential to prevent arrhythmias by inhibiting late sodium current .
- Another investigation highlighted its anti-cancer properties, showing that it can induce cell cycle arrest in glioblastoma cells .
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Cardiac Function | Improved myocardial function under stress |
| Cancer Cell Proliferation | Induced apoptosis in glioblastoma cell lines |
| Ion Channel Modulation | Inhibition of late sodium current |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
